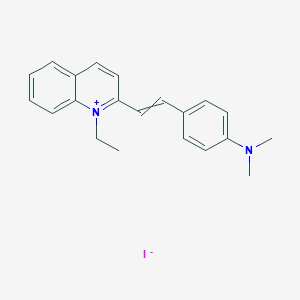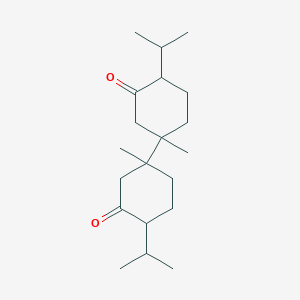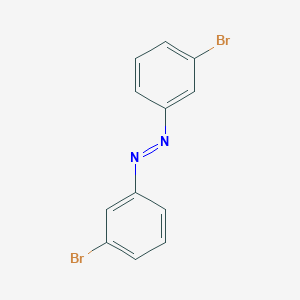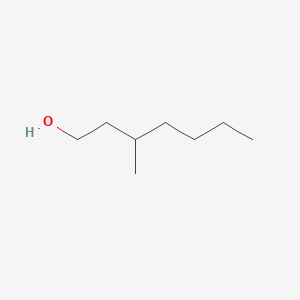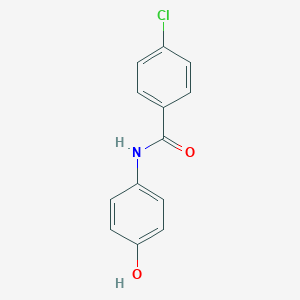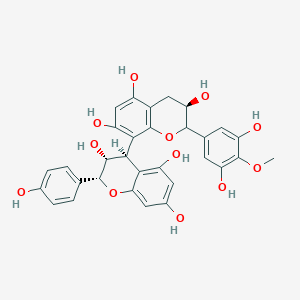![molecular formula C10H19N B093568 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine CAS No. 17371-27-6](/img/structure/B93568.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine, also known as norcamphor, is a bicyclic amine that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a multistep process, and it has been found to exhibit a range of biochemical and physiological effects. In 1.1]heptan-3-amine.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and viruses. It may also act by binding to metal ions and facilitating their catalytic activity.
Biochemical and Physiological Effects
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit antioxidant activity and to have a protective effect on cells against oxidative stress. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine in lab experiments is its unique chemical structure, which allows it to exhibit a range of biochemical and physiological effects. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. One direction is the further exploration of its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions. Another direction is the investigation of its potential use in the treatment of cancer, as well as its potential use as an antimicrobial, antifungal, and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine involves a multistep process, which starts with the reaction of camphor with hydroxylamine to form camphor oxime. This is followed by the reduction of camphor oxime with sodium borohydride to form 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. Finally, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is treated with a suitable amine to form the desired bicyclic amine, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Eigenschaften
CAS-Nummer |
17371-27-6 |
|---|---|
Produktname |
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
VPTSZLVPZCTAHZ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1N |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1N |
Piktogramme |
Irritant |
Synonyme |
3-Pinaneamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



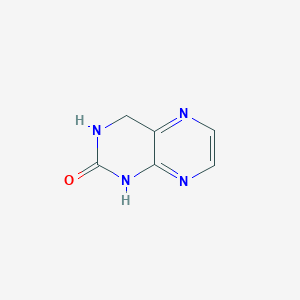


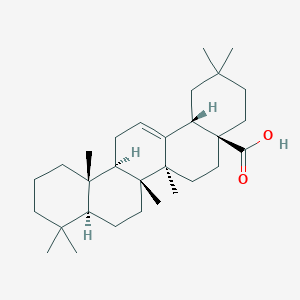
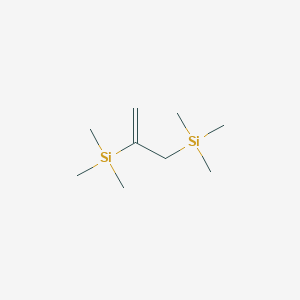

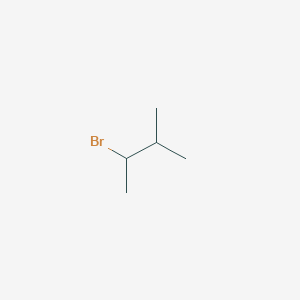
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
